molecular formula C12H15N B7895036 Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- CAS No. 56862-41-0

Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-

Cat. No.: B7895036
CAS No.: 56862-41-0
M. Wt: 173.25 g/mol
InChI Key: UOFIDVPMTSDCIZ-UHFFFAOYSA-N
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Description

Overview of N-Substituted Benzylamine (B48309) Derivatives in Scholarly Investigations

N-substituted benzylamine derivatives are a prominent class of compounds in scholarly investigations due to their versatile applications. The benzylamine core is a common feature in numerous biologically active molecules, and modifications to the nitrogen atom allow for the fine-tuning of their chemical and pharmacological properties. nih.gov These derivatives are explored for a wide range of potential uses, including as inhibitors for enzymes like copper amine oxidases and 17β-hydroxysteroid dehydrogenase type 3. nih.govnih.gov

Research into N-substituted benzylamines often involves the synthesis of libraries of related compounds to establish structure-activity relationships (SAR). nih.gov By systematically altering the substituents on the nitrogen atom, chemists can probe the steric and electronic requirements for a desired biological or chemical effect. These studies are crucial in the fields of medicinal chemistry and drug discovery for optimizing lead compounds. Furthermore, the benzyl (B1604629) group itself is of interest as it can serve as a protecting group for amines, which can be removed under specific conditions, such as through hydrogenolysis. wikipedia.org This utility makes N-substituted benzylamines valuable intermediates in multi-step organic syntheses. wikipedia.orgorganic-chemistry.org

Structural Features of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- and Their Implications for Research

Significance of the Benzylamine Scaffold in Organic Synthesis

The benzylamine scaffold, consisting of a benzyl group (C₆H₅CH₂) attached to an amine, is a cornerstone of organic synthesis. wikipedia.org Its significance stems from its utility as a versatile building block and its presence in a multitude of important compounds. Benzylamine is a common precursor in the industrial production of many pharmaceuticals and is used in the synthesis of dyes and pigments. sinocurechem.comwikipedia.org

In synthetic organic chemistry, the benzyl group often serves as a "masked" source of ammonia. wikipedia.org The benzyl group can be introduced to a molecule via N-alkylation and later removed through hydrogenolysis, revealing a primary or secondary amine. wikipedia.org This strategy is widely employed in the synthesis of complex molecules where direct introduction of an amine group might be problematic. Benzylamines are also key reactants in the synthesis of various heterocyclic compounds, which are themselves a major focus of medicinal chemistry research. sinocurechem.com

Application of Benzylamine Scaffold Description References
Pharmaceutical SynthesisBuilding block for active pharmaceutical ingredients (APIs). sinocurechem.comwikipedia.orgchemicalbook.com
Protecting Group ChemistryThe benzyl group can protect amines and is removable by hydrogenolysis. wikipedia.org
Heterocycle SynthesisPrecursor for synthesizing nitrogen-containing heterocyclic compounds. sinocurechem.comwikipedia.org
Corrosion InhibitionUsed as a component in corrosion inhibitor formulations. chemicalbook.com
Dye and Pigment IndustryA precursor for the synthesis of various colorants. sinocurechem.com

Role of the 1,1-Dimethyl-2-propynyl Moiety in Molecular Design and Reactivity

The 1,1-dimethyl-2-propynyl moiety is a less common but highly significant substituent in molecular design. It can be broken down into two key components: the propargyl group and the gem-dimethyl group.

The propargyl group (HC≡C−CH₂−) is a functional group containing a carbon-carbon triple bond (an alkyne). wikipedia.org This alkyne functionality is highly reactive and versatile, making it a valuable tool in organic synthesis. rawsource.com It can participate in a wide range of reactions, including addition reactions, cycloadditions (such as "click chemistry"), and polymerization. rawsource.comrawsource.com The presence of the propargyl group in a molecule opens up numerous possibilities for further functionalization. In medicinal chemistry, the propargylamine (B41283) moiety is found in several drugs, particularly those targeting neurodegenerative diseases like Parkinson's and Alzheimer's. rsc.org

Structural Moiety Key Features and Implications References
Propargyl Group Contains a reactive alkyne triple bond. Useful for cycloaddition reactions, further functionalization, and is a key pharmacophore in some neuroprotective drugs. wikipedia.orgrawsource.comrsc.org
Gem-Dimethyl Group Restricts conformational flexibility, potentially increasing binding affinity and selectivity. Can block metabolic degradation, improving pharmacokinetic properties. nih.gov

In the context of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, the combination of the benzylamine scaffold with the 1,1-dimethyl-2-propynyl moiety creates a molecule with a unique set of properties. The benzylamine core provides a well-established platform, while the N-substituent introduces high reactivity through its alkyne group and conformational constraint and metabolic stability through its gem-dimethyl groups. This makes the compound and its derivatives interesting candidates for academic research in synthetic methodology, medicinal chemistry, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-methylbut-3-yn-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h1,5-9,13H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFIDVPMTSDCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473707
Record name Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56862-41-0
Record name Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzenemethanamine, N 1,1 Dimethyl 2 Propynyl

Historical and Current Approaches to N-Alkylation of Benzylamines

The formation of a carbon-nitrogen bond at the benzylic position is a fundamental transformation in organic synthesis. Historically, direct methods were employed, though they often suffered from a lack of selectivity. Modern approaches now offer greater control and efficiency.

Reductive amination has become a cornerstone for the synthesis of secondary and tertiary amines due to its high efficiency and control over the degree of alkylation. acs.org This method typically involves the reaction of a primary amine, such as benzylamine (B48309), with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot process effectively prevents the overalkylation that often plagues other methods. researchgate.net

The general mechanism proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion or imine. A reducing agent, present in the reaction mixture, then reduces the C=N double bond to afford the final amine product. A variety of reducing agents can be employed, each with specific selectivities and reactivities.

Reducing AgentTypical SubstratesKey Characteristics
Sodium borohydride (NaBH₄)Aldehydes, KetonesCommon, inexpensive, but can also reduce the starting carbonyl.
Sodium cyanoborohydride (NaBH₃CN)Aldehydes, KetonesSelectively reduces imines in the presence of carbonyls; toxic cyanide byproduct.
Sodium triacetoxyborohydride (NaBH(OAc)₃)Aldehydes, KetonesMild, selective for imines, less toxic than NaBH₃CN, widely used.
Catalytic Hydrogenation (H₂/Catalyst)Aldehydes, KetonesUses catalysts like Raney Ni, Pd/C, or PtO₂; can be highly efficient but may require pressure equipment. researchgate.netresearchgate.net

For the synthesis of N-substituted benzylamines, this strategy is particularly effective. For instance, the reaction of benzaldehyde with a primary amine followed by reduction is a common route to secondary benzylamines. hw.ac.uk The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial for maximizing the yield and minimizing by-products like benzyl (B1604629) alcohol. researchgate.net

The direct N-alkylation of amines with alkyl halides is one of the oldest and most straightforward methods for forming C-N bonds. masterorganicchemistry.com This Sₙ2 reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkyl halide, displacing the halide and forming an ammonium (B1175870) salt, which is then deprotonated to yield the secondary amine.

However, this method has a significant drawback: the secondary amine product is often more nucleophilic than the starting primary amine. This leads to a subsequent reaction with another molecule of the alkyl halide, resulting in the formation of a tertiary amine and even a quaternary ammonium salt. masterorganicchemistry.com This lack of selectivity makes it challenging to isolate the desired mono-alkylated product in high yield.

Several strategies have been developed to mitigate this issue:

Using a large excess of the primary amine: This shifts the statistical probability in favor of the alkyl halide reacting with the more abundant primary amine. However, this approach is atom-inefficient and requires a difficult separation of the product from the unreacted starting material.

Controlled addition of the alkylating agent: Slowly adding the alkyl halide to the reaction mixture can help to maintain a low concentration, favoring mono-alkylation.

Choice of base and solvent: The use of specific bases, such as cesium carbonate, has been shown to promote chemoselective mono-N-alkylation of benzylamines with alkyl halides, avoiding the need for catalysts or additives. researchgate.net

Recent advancements include photocatalytic methods that allow for the α-alkylation of amines with alkyl halides under mild conditions, offering an alternative pathway that can provide better control in certain contexts. thieme-connect.de

Targeted Synthesis of the 1,1-Dimethyl-2-propynyl Fragment

The 1,1-dimethyl-2-propynyl group is a tertiary propargylic moiety. Its synthesis requires the formation of a quaternary carbon center attached to an acetylene (B1199291) group, which presents unique challenges related to steric hindrance.

The most common and direct method for constructing tertiary propargylic alcohols, which are precursors to the desired fragment, is through the nucleophilic addition of an acetylide anion to a ketone. mdpi.comnih.gov For the 1,1-dimethyl-2-propynyl fragment, this involves the reaction of an acetylene equivalent with acetone.

The typical reaction sequence is as follows:

Deprotonation of Acetylene: Acetylene's terminal protons are weakly acidic and can be removed by a strong base (e.g., sodium amide, n-butyllithium) to form a highly nucleophilic acetylide anion.

Nucleophilic Addition: The acetylide anion then attacks the electrophilic carbonyl carbon of acetone.

Workup: An acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 3-methyl-1-butyn-3-ol.

This resulting tertiary alcohol can then be converted into a suitable leaving group (e.g., a halide like 3-chloro-3-methyl-1-butyne) for subsequent alkylation of an amine, or potentially used in other coupling reactions. Alternative syntheses for related structures, such as 3-methyl-3-buten-1-ol, have been explored using methods like the Prins reaction or Grignard reagents, highlighting diverse approaches to building these branched C5 units. google.comgoogle.com

Stereochemistry is a critical consideration in many organic syntheses. In the context of propargyl group formation, a chiral center can be created when an unsymmetrical ketone is used or when a terminal alkyne adds to an aldehyde, forming a secondary propargylic alcohol. Significant research has been devoted to developing catalytic, enantioselective methods for these additions to produce optically active propargylic alcohols. organic-chemistry.orgrsc.org

However, for the specific synthesis of the 1,1-dimethyl-2-propynyl fragment, the target is an achiral molecule. The key synthetic step, the addition of an acetylide to the prochiral ketone acetone, results in the formation of a quaternary carbon that is not a stereocenter. Therefore, in the construction of this particular hindered alkynyl system, stereochemical control at the quaternary carbon is not a factor.

Optimization of Synthetic Pathways for Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-

Based on the fundamental reactions discussed, two primary synthetic pathways can be proposed for the target molecule. The optimization of either pathway would focus on maximizing yield, minimizing by-products, and ensuring operational simplicity.

Pathway A: Direct Alkylation with a Halide Precursor

This pathway involves the direct Sₙ2 reaction between benzylamine and a reactive form of the propynyl (B12738560) fragment, such as 3-chloro-3-methyl-1-butyne.

Step 1: Synthesis of 3-chloro-3-methyl-1-butyne from 3-methyl-1-butyn-3-ol (e.g., using thionyl chloride or concentrated HCl).

Step 2: Reaction of benzylamine with 3-chloro-3-methyl-1-butyne in the presence of a base to neutralize the HCl formed.

Optimization of this route would focus on Step 2 to prevent the formation of the di-alkylated by-product, N-benzyl-N,N-bis(1,1-dimethyl-2-propynyl)amine.

ParameterOptimization Goal
Reactant Ratio Use of excess benzylamine to favor mono-alkylation.
Base Selection of a non-nucleophilic, sterically hindered base to prevent side reactions. Cesium carbonate is a promising candidate for promoting mono-alkylation. researchgate.net
Temperature Lower temperatures to control the reaction rate and improve selectivity.
Solvent Aprotic polar solvents (e.g., DMF, acetonitrile) to facilitate the Sₙ2 reaction.

Pathway B: Reductive Amination

This more modern approach would involve the reaction of benzylamine with a ketone precursor, 3-methyl-1-butyn-3-one. However, this ketone is unstable. A more viable related strategy is the "borrowing hydrogen" or hydrogen-transfer methodology, starting from benzyl alcohol and 3-methyl-1-butyn-3-ol, though this is a more complex catalytic process. organic-chemistry.orgacs.orgresearchgate.net A direct reductive amination is less feasible here due to the instability of the required ketone. Therefore, direct alkylation (Pathway A), despite its challenges, represents a more straightforward, albeit potentially lower-yielding, approach that would be the primary focus for optimization.

Development and Application of Novel Catalytic Systems in N-Substitution

The N-substitution reaction to form propargylamines is most effectively achieved through catalysis. Research has focused on developing highly efficient, selective, and reusable catalytic systems.

Copper-Based Catalysts: Copper catalysts are preeminent in propargylamine (B41283) synthesis, particularly for A³ coupling reactions. organic-chemistry.org Various forms of copper, including copper(I) salts like CuCl and CuBr, have been shown to effectively catalyze the reaction. sciforum.netacs.org More advanced systems utilize copper nanoparticles supported on materials like titanium dioxide (CuNPs/TiO₂) or encapsulated within metal-organic frameworks (MOFs), such as a Cu-functionalized MIL-101(Cr). nih.govrsc.org These heterogeneous catalysts offer high activity and the significant advantage of being easily recoverable and reusable, which is a cornerstone of sustainable chemistry. nih.gov

Other Transition Metal Catalysts: While copper is the most common, other transition metals have been successfully employed. Gold and silver-catalyzed A³ coupling reactions can produce propargylamines in high yields, sometimes in aqueous media. organic-chemistry.orgorganic-chemistry.org Ruthenium (e.g., Ru₃(CO)₁₂) and Iridium-based complexes have also been investigated for N-alkylation and related C-H activation pathways to form these compounds. nih.govelsevierpure.com

Metal-Free Organocatalysis: A growing trend involves the use of metal-free organocatalysts to avoid potential metal contamination in the final product. N-heterocyclic carbenes (NHCs) have been shown to act as effective catalysts in "hydrogen borrowing" reactions, where an alcohol and an amine are coupled to form a substituted amine, a pathway applicable to N-alkylation with a propargyl alcohol. rsc.org

Table 1: Overview of Catalytic Systems for Propargylamine Synthesis This table presents representative data for catalytic systems used in the synthesis of various propargylamines, which are analogous to the target compound.

Catalyst System Reaction Type Typical Conditions Advantages Reference
Cu-functionalized MIL-101(Cr) A³ Coupling Solvent-free Heterogeneous, reusable, high yield nih.gov
CuNPs/TiO₂ A³ Coupling 70 °C, Solvent-free Reusable up to four cycles rsc.org
Silver Iodide (AgI) A³ Coupling Water Effective for aliphatic aldehydes organic-chemistry.org
Gold(III) Salen Complex A³ Coupling 40 °C, Water Excellent yields, high diastereoselectivity organic-chemistry.org
N-Heterocyclic Carbene (NHC) Hydrogen Borrowing Metal-free Avoids transition metal contamination rsc.org

Implementation of Green Chemistry Principles for Sustainable Synthesis

Modern synthetic chemistry emphasizes sustainability, and the production of propargylamines is no exception. Several green chemistry principles are actively being implemented in these syntheses. acs.org

Solvent-Free Reactions: A key strategy for making the synthesis greener is to eliminate the use of volatile organic solvents. Many modern catalytic methods, particularly those using heterogeneous copper catalysts, are designed to run under solvent-free conditions. rsc.orgnih.govrsc.org This approach significantly reduces chemical waste and environmental impact.

Atom Economy: Multicomponent reactions, such as the A³ coupling, are inherently atom-economical. nih.gov In this one-pot reaction, an aldehyde, an amine, and a terminal alkyne combine to form the propargylamine product, with water being the only byproduct. This maximizes the incorporation of atoms from the reactants into the final product.

Use of Renewable Resources and Safer Solvents: When a solvent is necessary, the focus shifts to environmentally benign options like water. organic-chemistry.org Furthermore, research into using bio-based starting materials aligns with the principles of green chemistry. The development of robust, reusable heterogeneous catalysts also contributes to sustainability by reducing catalyst waste and allowing for simpler, less energy-intensive purification processes. nih.gov

Reaction Condition Control for Enhanced Yields and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired product, Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, while minimizing side reactions.

Temperature: Temperature plays a crucial role in reaction rate and selectivity. For solvent-free A³ coupling reactions, temperatures are typically maintained between 70 °C and 110 °C. rsc.orgresearchgate.net In N-alkylation reactions using catalysts like Raney Nickel, precise temperature control (e.g., 160-180 °C) is necessary to prevent side reactions such as overalkylation (the addition of more than one alkyl group) and hydrogenolysis. acs.orgrug.nl

Catalyst Loading: The amount of catalyst used can impact both the efficiency and cost of the synthesis. Research aims to minimize catalyst loading without sacrificing yield. For example, some copper-catalyzed A³ couplings can proceed efficiently with catalyst loadings as low as 0.5 mol%. rsc.org

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) allows for the determination of the optimal reaction time, which can range from a few hours to 24 hours depending on the specific reactants and catalytic system used. acs.orgnih.gov

Stoichiometry of Reactants: The molar ratio of the reactants can influence the outcome. In some N-alkylation procedures, a slight excess of the amine may be used to ensure the complete consumption of the alkylating agent. walisongo.ac.id In multicomponent reactions, the stoichiometry is carefully controlled to favor the formation of the desired product.

Table 2: Impact of Reaction Parameters on Benzylamine N-Alkylation Yield This table shows generalized effects of reaction parameters based on studies of N-alkylation of benzyl alcohols, a reaction analogous to pathways for synthesizing the target compound. acs.org

Parameter Varied Range Studied Effect on Yield/Selectivity
Catalyst Amount 50 - 400 mg Increased catalyst amount generally improves conversion but may affect selectivity.
Reactant Equivalents 1.3 - 7.8 mmol Higher equivalents of the aminating agent can drive the reaction to completion but may increase side products.
Temperature 160 - 180 °C Higher temperatures increase reaction rate but can lead to undesired side reactions like hydrogenolysis.
Reaction Time 2 - 24 hours Yield typically increases with time up to a plateau, after which side product formation may increase.

Advanced Purification and Isolation Techniques in Academic Scale Synthesis

After the synthesis is complete, the target compound must be isolated from the reaction mixture and purified. For academic-scale preparations, several standard and advanced techniques are employed.

Extraction and Work-up: The initial step often involves quenching the reaction and performing a liquid-liquid extraction. The reaction mixture is typically diluted with an organic solvent (like dichloromethane or ethyl acetate) and washed with water or a saturated aqueous solution (e.g., sodium bicarbonate or sodium chloride) to remove inorganic byproducts and unreacted polar starting materials. acs.orgnih.gov The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove residual water. acs.org

Chromatography: The most common method for purifying organic compounds at the laboratory scale is column chromatography on silica gel. acs.orgacs.org A solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is chosen to separate the desired product from any remaining starting materials or byproducts based on their differing polarities.

Solid-Phase Extraction (SPE): For the purification of multiple samples or libraries of similar compounds, solid-phase extraction is an efficient technique. sciforum.net In this method, the crude reaction mixture is passed through a cartridge containing a solid adsorbent (e.g., silica-supported ethylbenzenesulfonic acid for basic amines). Unwanted non-basic materials are washed away, and the desired basic amine product is then eluted from the cartridge with a basic solution, such as ammonia in methanol. sciforum.net This technique offers advantages in speed and equipment cost over parallel preparative HPLC. sciforum.net

Reactivity and Reaction Mechanisms of Benzenemethanamine, N 1,1 Dimethyl 2 Propynyl

Reactivity of the N-Substituted Benzylamine (B48309) Nitrogen Center

The nitrogen atom in Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic dictates its reactivity towards electrophilic species.

Nucleophilic Reactivity and Interactions with Electrophilic Species

The nitrogen center of N-substituted benzylamines readily participates in nucleophilic substitution reactions. For instance, the reaction of benzylamines with alkyl halides typically follows an SN2 mechanism, where the nitrogen atom acts as the nucleophile, displacing the halide from the alkyl group. The rate of this reaction is influenced by the steric hindrance around the nitrogen and the electronic properties of the substituents on both the benzyl (B1604629) and alkyl groups.

The nucleophilicity of the nitrogen in Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- is expected to be comparable to other secondary benzylamines. It can react with a variety of electrophiles, including:

Alkyl halides: To form tertiary amines.

Acyl halides and anhydrides: To form amides.

Aldehydes and ketones: To form imines or enamines, depending on the reaction conditions.

Michael acceptors: Undergoing conjugate addition.

These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Formation of Quaternary Ammonium (B1175870) Salts and Their Chemical Utility

Further alkylation of the tertiary amine resulting from the initial reaction of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- with an alkyl halide leads to the formation of a quaternary ammonium salt. This reaction, known as quaternization, involves the nitrogen atom forming a fourth covalent bond, resulting in a positively charged ammonium cation.

Quaternary ammonium salts derived from this compound would possess the general structure [R-N(CH3)(CH2Ph)(C(CH3)2C≡CH)]+X-, where R is the alkyl group from the alkylating agent and X- is the counter-ion. These salts have a range of potential applications in chemistry:

Phase-Transfer Catalysts: Due to their ability to be soluble in both aqueous and organic phases, they can facilitate reactions between reactants that are immiscible.

Surfactants and Antimicrobial Agents: The amphiphilic nature of quaternary ammonium salts with long alkyl chains imparts surfactant properties. Many such compounds are also known for their biocidal activity.

Synthetic Intermediates: The quaternary ammonium group can act as a leaving group in certain reactions, such as the Hofmann elimination, to generate alkenes.

Alkylating AgentResulting Quaternary Ammonium SaltPotential Utility
Methyl Iodide[N-Benzyl-N-(1,1-dimethyl-2-propynyl)-N,N-dimethylammonium iodide]Synthetic Intermediate
Dodecyl Bromide[N-Benzyl-N-dodecyl-N-(1,1-dimethyl-2-propynyl)-N-methylammonium bromide]Surfactant, Phase-Transfer Catalyst
Benzyl Chloride[N,N-Dibenzyl-N-(1,1-dimethyl-2-propynyl)-N-methylammonium chloride]Phase-Transfer Catalyst

Chemical Transformations Involving the Propynyl (B12738560) Moiety

The terminal alkyne group in Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- is a versatile functional group that can undergo a variety of chemical transformations.

Applications in Alkyne Click Chemistry Methodologies

The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide.

This methodology is widely used for:

Bioconjugation: Linking the molecule to biomolecules such as proteins or DNA.

Materials Science: Creating functionalized polymers and materials.

Drug Discovery: Rapidly synthesizing libraries of compounds for biological screening.

Transition Metal-Catalyzed Functionalization of the Alkyne Unit

The carbon-carbon triple bond of the propynyl group can be activated and functionalized using various transition metal catalysts. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds.

CatalystReagent(s)Product Type
Palladium/Copper (Sonogashira coupling)Aryl/Vinyl Halide, BaseSubstituted Alkyne
Rhodium/RutheniumH2Alkane (via hydrogenation)
Gold/MercuryH2OKetone (via hydration)
Platinum/PalladiumOrganoboron/-tin/-silicon reagentsSubstituted Alkene

Exploration of Hydroamination and Cycloaddition Reactions

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various metals, including gold, titanium, and rare-earth metals. Intramolecular hydroamination of a suitably designed derivative of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- could lead to the formation of nitrogen-containing heterocyclic compounds.

Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions, such as:

[2+2+2] Cycloadditions: With other alkynes or nitriles, catalyzed by metals like cobalt or rhodium, to form substituted benzene (B151609) or pyridine (B92270) rings.

[3+2] Cycloadditions (Huisgen Cycloaddition): With azides (as mentioned in click chemistry) or nitrile oxides to form five-membered heterocycles.

[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient alkynes can react with dienes to form cyclohexadiene derivatives.

The specific outcomes of these reactions would depend on the chosen reagents and catalytic systems, offering a rich field for synthetic exploration.

Aromatic Ring Reactivity of the Benzyl Group

The reactivity of the benzene ring in Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- is significantly influenced by the N-substituted aminomethyl group [-CH₂N(R)₂]. This group acts as an activating, ortho-, para-directing substituent in electrophilic aromatic substitution and can serve as a directing group in metalation reactions.

Strategies for Directed Ortho Metalation

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a substituent on the ring, known as a directed metalation group (DMG), coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium. This coordination facilitates the deprotonation of the proton at the ortho position, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.org

For Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, the tertiary amine functionality can act as a DMG. The nitrogen atom's lone pair of electrons can coordinate with the lithium ion of the alkyllithium reagent. This brings the basic alkyl group (e.g., butyl) into close proximity to one of the ortho protons of the benzene ring, leading to its selective abstraction. wikipedia.orgbaranlab.org This process, known as a complex-induced proximity effect (CIPE), results in a lithiated species exclusively at the ortho position. baranlab.org

The general mechanism can be summarized as follows:

Coordination: The tertiary amine group of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- complexes with the alkyllithium reagent.

Deprotonation: The alkyl group of the organolithium reagent removes a proton from the nearest ortho position on the aromatic ring.

Electrophilic Quench: The resulting ortho-lithiated intermediate reacts with an added electrophile (E⁺), leading to the formation of a 2-substituted benzylamine derivative.

Tertiary benzylamines are well-established substrates for DoM. wikipedia.org However, the steric bulk of the N-(1,1-dimethyl-2-propynyl) group could potentially influence the rate and efficiency of the metalation step compared to less hindered analogues like N,N-dimethylbenzylamine. The relative strength of common directing groups has been studied, with aminomethyl groups like the one present in the target compound being effective for this transformation. harvard.edu

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The N-benzyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. This activation stems from the electron-donating nature of the alkyl group attached to the ring. The primary influence on regioselectivity—the position at which the electrophile attacks—is the stability of the carbocation intermediate, known as the arenium ion or sigma complex.

For an alkyl-substituted benzene, attack at the ortho and para positions is favored over the meta position. youtube.com This preference can be explained by examining the resonance structures of the arenium ion intermediates formed during the reaction.

Ortho Attack: When an electrophile attacks at the ortho position, three resonance structures can be drawn for the resulting arenium ion. One of these structures is a tertiary carbocation, where the positive charge is adjacent to the benzylic carbon, which provides additional stabilization.

Para Attack: Similarly, para attack leads to an arenium ion for which one of the resonance contributors is a stabilized tertiary carbocation.

Meta Attack: In contrast, meta attack results in an arenium ion where the positive charge is never located on the carbon atom bearing the alkyl group. All resonance structures depict secondary carbocations, which are less stable than the tertiary carbocation contributor seen in ortho and para attack.

Because the activation energies for ortho and para attack are lower due to the more stable intermediates, the corresponding ortho- and para-substituted products are formed faster and are the major products. youtube.com The bulky N-(1,1-dimethyl-2-propynyl) group might introduce a steric hindrance effect, potentially favoring the para product over the ortho product.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution
Position of AttackIntermediate StabilityPrimary Product(s)
OrthoHigh (stabilized by tertiary carbocation resonance structure)Major
MetaLow (only secondary carbocation resonance structures)Minor
ParaHigh (stabilized by tertiary carbocation resonance structure)Major

Investigation of Free Radical Reactions at the Benzylic Position

The benzylic position—the carbon atom directly attached to the aromatic ring—is particularly reactive towards free radical reactions. libretexts.org This enhanced reactivity is due to the resonance stabilization of the benzylic radical intermediate that is formed upon abstraction of a benzylic hydrogen atom. chemistrysteps.commasterorganicchemistry.com The unpaired electron in the benzylic radical can be delocalized into the π-system of the aromatic ring, significantly lowering the energy of this intermediate and the activation energy required for its formation. libretexts.org

A common and highly selective reaction is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). libretexts.org The mechanism proceeds via a radical chain reaction:

Initiation: The initiator generates a small concentration of bromine radicals (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, forming a resonance-stabilized benzylic radical and HBr.

The benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

This reaction occurs exclusively at the benzylic position because the C-H bonds at this location are weaker than other alkyl C-H bonds, and the resulting radical intermediate is highly stabilized. libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of Key Chemical Transformations

Understanding the precise pathways of the reactions involving Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- requires detailed mechanistic studies. While specific experimental data for this compound is not widely available, the methodologies for such investigations are well-established.

Elucidation of Reaction Intermediates via Spectroscopic Methods

The direct observation and characterization of transient species like reaction intermediates are crucial for confirming a proposed reaction mechanism. Modern spectroscopic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to observe and characterize less stable intermediates that have a sufficient lifetime at reduced temperatures. For example, in the context of DoM, it might be possible to detect the ortho-lithiated species. Furthermore, ¹³C and ¹⁵N NMR have been used to identify aminoquinol (B1667108) intermediates in enzyme-catalyzed reactions involving aromatic amines, demonstrating the power of this technique in characterizing intermediates where nitrogen is covalently bound in a new structure. researchgate.net

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the progress of a reaction by tracking the disappearance of reactant vibrational bands and the appearance of product bands. It can also help identify functional groups in transient intermediates.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates, even at very low concentrations. nih.gov It is frequently used to study pathways in metal-catalyzed and organocatalytic reactions by directly observing cationic or anionic intermediates. nih.govrsc.org

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative data about the energy landscape of a reaction, helping to elucidate its mechanism and predict its outcome under different conditions.

Kinetic Studies: These studies measure reaction rates to determine the rate law, activation parameters (like activation energy, Eₐ), and the influence of reactant concentrations. This information helps to identify the rate-determining step of a reaction and supports or refutes proposed mechanisms. For instance, comparing the rates of electrophilic aromatic substitution for Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- versus benzene would provide a quantitative measure of the activating effect of the substituent.

Thermodynamic Studies: These studies focus on the energy differences between reactants and products, determining parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). This information reveals whether a reaction is favorable (exergonic, ΔG < 0) and the position of the equilibrium. In some reactions, a distinction can be made between the kinetic product (formed fastest) and the thermodynamic product (most stable). By varying reaction conditions such as temperature, it is possible to selectively favor one product over the other, providing further insight into the reaction pathway.

Table 2: Parameters from Mechanistic Studies
Type of StudyKey ParametersInformation Gained
KineticRate constant (k), Activation Energy (Eₐ), Reaction OrderReaction speed, rate-determining step, concentration effects
ThermodynamicEnthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG)Reaction feasibility, equilibrium position, product stability

Computational and Theoretical Chemistry Studies on Benzenemethanamine, N 1,1 Dimethyl 2 Propynyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for analyzing the electronic structure of molecules. These methods provide deep insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding and predicting a molecule's stability and reactivity.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. irjweb.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

For Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, it is anticipated that the HOMO would be primarily localized on the electron-rich regions: the π-system of the benzene (B151609) ring and the nitrogen atom with its lone pair of electrons. The LUMO would likely be distributed over the antibonding π* orbitals of the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors, derived from DFT, provide a quantitative basis for predicting reactivity. irjweb.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the electronic chemical potential.

A hypothetical set of calculated values for these descriptors for the target molecule is presented in the table below to illustrate how such data would be reported.

Table 1: Illustrative Reactivity Descriptors for Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- (Calculated at a hypothetical DFT/B3LYP/6-311+G(d,p) level)
ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-6.15Energy of the outermost electron orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.95Energy of the lowest-energy empty orbital; relates to electron-accepting ability.
HOMO-LUMO Energy GapΔE5.20Indicator of chemical stability and reactivity. mdpi.com
Ionization PotentialI6.15Energy required to remove an electron.
Electron AffinityA0.95Energy released when an electron is added.
Electronegativityχ3.55Measure of the ability to attract electrons.
Chemical Hardnessη2.60Resistance to change in electron distribution. mdpi.com
Chemical SoftnessS0.19Reciprocal of hardness, indicates higher reactivity. mdpi.com
Electrophilicity Indexω2.42Measure of the propensity to accept electrons.

Application of Molecular Electrostatic Potential Mapping for Interaction Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. libretexts.org It is calculated by determining the electrostatic potential at various points on the electron density surface. uni-muenchen.de MEP maps are invaluable for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net

The MEP map is color-coded to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In a theoretical MEP map of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, the following features would be expected:

Negative Potential (Red/Yellow): The most intense negative potential would be centered around the nitrogen atom due to its lone pair of electrons. The π-electron clouds of the benzene ring and the alkyne group would also exhibit negative potential, making them potential sites for interaction with electrophiles.

Positive Potential (Blue): The highest positive potential would likely be associated with the hydrogen atom attached to the nitrogen (the amine proton), making it a primary site for hydrogen bond donation. The acetylenic hydrogen and the hydrogens on the aromatic ring would also show positive potential.

Neutral Potential (Green): The bulky alkyl portions of the molecule, such as the methyl and methylene (B1212753) groups, would be expected to have a relatively neutral electrostatic potential.

This detailed mapping allows for the prediction of intermolecular interactions, such as how the molecule might dock into a receptor site or interact with solvent molecules. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key determinants of its physical properties and biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it behaves over time.

Determination of Torsional and Rotational Barriers

Molecules are not static; they are in constant motion, with various parts rotating around single bonds. A torsional or rotational barrier is the energy required to twist a molecule around a specific bond from a stable (low-energy) conformation to a less stable (high-energy) transition state. mdpi.com These barriers are influenced by factors like steric hindrance and electronic effects. researchgate.net

C(phenyl)-CH₂ bond: Rotation around this bond would change the orientation of the benzyl (B1604629) group.

CH₂-N bond: Rotation here would alter the position of the bulky N-substituent relative to the benzyl group.

N-C(tert-alkyl) bond: Rotation around this bond would orient the dimethylpropynyl group.

Computational methods can determine the energy barriers for these rotations by performing a potential energy surface (PES) scan. mdpi.com This involves systematically changing the dihedral angle of a bond and calculating the molecule's energy at each step. The results provide the energy profile for rotation, identifying the most stable conformers (energy minima) and the transition states (energy maxima).

Table 2: Illustrative Calculated Rotational Energy Barriers for Key Torsional Angles
Rotatable BondAssociated Dihedral AngleHypothetical Energy Barrier (kcal/mol)Notes
C(phenyl)—CH₂C-C-C-N~1-3Low barrier, relatively free rotation expected.
CH₂—NC-C-N-C~4-7Moderate barrier due to steric interaction between the benzyl and N-(1,1-dimethyl-2-propynyl) groups.
N—C(tert-alkyl)C-N-C-C~3-5Moderate barrier influenced by the bulky tert-alkyl group.

Investigation of Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. aps.org Solvents can stabilize certain conformations through interactions like hydrogen bonding or dipole-dipole interactions. nih.gov

Computational studies investigate these effects using two main approaches:

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient and can capture the general effects of solvent polarity.

Explicit Solvent Models: Individual solvent molecules are included in the simulation box around the solute. This approach is more computationally intensive but provides a much more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. rsc.org

For Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, the choice of solvent would likely influence its preferred conformation. In a polar protic solvent like water or methanol, the solvent molecules would form hydrogen bonds with the nitrogen's lone pair and the amine proton, potentially stabilizing a more extended conformation. aps.org In a nonpolar solvent like hexane, intramolecular forces and steric effects would be more dominant in determining the molecular shape. Molecular dynamics simulations can track the conformational changes over time in different solvent environments, revealing the most probable and stable structures under various conditions. mdpi.com

Computational Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By integrating the insights from electronic structure analysis and conformational studies, a comprehensive picture of a molecule's reactivity and selectivity can be developed.

The chemical reactivity of amines is highly dependent on the substituents surrounding the nitrogen atom. acs.org For the target compound, several reactive sites exist: the nitrogen lone pair (nucleophilic), the aromatic ring (susceptible to electrophilic substitution), and the alkyne group (can undergo addition reactions).

Computational models can predict the outcome of reactions by:

Identifying Reactive Sites: HOMO/LUMO distributions and MEP maps pinpoint the most probable locations for nucleophilic and electrophilic attack. For instance, the nitrogen atom is the expected site of protonation or alkylation due to the high electron density (negative potential on the MEP map) and its contribution to the HOMO.

Modeling Reaction Pathways: Theoretical calculations can map the entire reaction coordinate from reactants to products, identifying the transition state structures and calculating their energies. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

Predicting Selectivity: When a reaction can lead to multiple products (regioisomers or stereoisomers), computational methods can calculate the activation energies for each possible pathway. The pathway with the lowest activation energy is predicted to be the major product, thus explaining the reaction's selectivity. For example, in an electrophilic substitution on the benzene ring, calculations can predict whether the ortho, meta, or para product is favored.

Such predictive modeling is crucial for designing new synthetic routes and understanding reaction mechanisms without the need for extensive experimental work. nih.gov

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Pathways

Detailed Ab Initio and Density Functional Theory (DFT) investigations into the reaction pathways of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, are not documented in the searched scientific literature. DFT is a widely used methodology for calculating the electronic structure of atoms, molecules, and solids. Such studies would typically provide insights into the mechanisms of reactions involving this compound, but specific research findings are not available. General applications of DFT include predicting chemical and physical properties and understanding chemical reactivity.

Transition State Analysis for Mechanistic Insights

There is no specific information available from transition state analysis for Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-. Transition state analysis is a critical component of computational chemistry for elucidating reaction mechanisms. For related classes of compounds, such as N-substituted diacetamides, DFT has been used to study decomposition mechanisms involving six-membered transition states. These analyses help in understanding the energy barriers and the geometry of the transition state, which are crucial for determining reaction kinetics. However, no such analysis has been published for the target compound.

Structure-Chemical Behavior Relationship Modeling

Modeling of the structure-chemical behavior relationship for Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, has not been specifically reported. This type of modeling aims to establish a correlation between the molecular structure of a compound and its chemical properties and reactivity. For other compounds, theoretical calculations have been used to understand properties like intramolecular charge transfer. While the bulky 1,1-dimethyl-2-propynyl group attached to the nitrogen atom is expected to influence the compound's physical and chemical properties, detailed modeling studies to quantify these relationships are not available.

Spectroscopic Data for Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of academic and scientific databases has revealed a significant lack of publicly available spectroscopic data for the chemical compound Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry characterization, no specific experimental datasets or detailed research findings for this particular molecule could be located.

The advanced spectroscopic methodologies outlined for the characterization of this compound, including detailed NMR analysis for molecular structure and stereochemistry, dynamic NMR studies, assignment of functional group vibrations through IR and Raman spectroscopy, and mass spectrometry for fragmentation analysis, could not be addressed due to the absence of published research.

While spectroscopic data exists for structurally related compounds, such as N,N-dimethylbenzenemethanamine, this information is not applicable to the specific molecular structure of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- which features a distinct N-(1,1-dimethyl-2-propynyl) substituent. The unique electronic and steric environment conferred by this group would result in a unique spectroscopic fingerprint.

Consequently, the creation of a detailed article focusing solely on the advanced spectroscopic characterization of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, complete with data tables and in-depth research findings, is not possible at this time. Further experimental research and publication of the findings in peer-reviewed literature are required to enable a thorough spectroscopic analysis of this compound.

Advanced Spectroscopic Characterization Methodologies in Academic Research

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, HRMS allows for the calculation of a precise molecular formula.

For Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-, the theoretically calculated exact mass provides a benchmark for experimental verification. Based on its molecular formula, C12H15N, the expected monoisotopic mass can be calculated with high precision. nih.gov This theoretical value serves as the target for experimental HRMS analysis. In a typical workflow, the compound is ionized, often using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are guided into a high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap instrument.

The confirmation of the molecular formula is achieved by comparing the experimentally measured m/z value of the molecular ion (e.g., [M+H]+) with the theoretically calculated value. A minimal mass error, typically in the range of parts per million (ppm), provides strong evidence for the proposed elemental composition.

Table 1: Theoretical Mass Data for Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-

Parameter Value
Molecular Formula C12H15N

This table presents the theoretical exact mass for the specified molecular formula, which is the value targeted in high-resolution mass spectrometry experiments for molecular formula confirmation.

Fragmentation Pathway Analysis for Structural Information

While HRMS confirms the elemental composition, tandem mass spectrometry (MS/MS) provides invaluable information about the compound's structural connectivity through the analysis of its fragmentation pathways. In a tandem mass spectrometer, the molecular ion of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of a stable benzyl (B1604629) cation (C7H7+, m/z 91) or a tropylium (B1234903) ion. This is a very common and often abundant fragment in the mass spectra of benzyl-containing compounds.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is another characteristic fragmentation pathway for amines. For the title compound, this could involve the loss of a methyl group or the propynyl (B12738560) group from the quaternary carbon.

Loss of Small Neutral Molecules: Depending on the ionization method and energy, the loss of small, stable neutral molecules such as acetylene (B1199291) (C2H2) from the propargyl group might be observed.

The interpretation of the fragmentation pattern allows for the piecing together of the molecular structure, confirming the presence of key functional groups and their relative arrangement. A detailed analysis of the fragment ions would be essential to distinguish it from potential isomers.

Table 2: Plausible Fragment Ions in the Mass Spectrum of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-

Plausible Fragment Ion Proposed Structure/Formation Expected m/z
[C7H7]+ Benzylic cleavage 91
[C11H12N]+ Loss of a methyl radical 158

This table outlines some of the expected fragment ions for Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- based on common fragmentation mechanisms for similar chemical structures. These are hypothetical values pending experimental verification.

X-ray Crystallography for Solid-State Structural Determination

The process involves growing a high-quality single crystal of the compound of interest. This crystal is then exposed to a focused beam of X-rays. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

A search of publicly available crystallographic databases indicates that the crystal structure of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- has not been reported in the academic literature to date. Therefore, no experimental data on its solid-state conformation, bond lengths, or bond angles are currently available. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing a definitive structural benchmark for this compound.

Extensive Research Yields No Publicly Available Data on the Specific Applications of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the role of the chemical compound Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- in the areas of advanced chemical research and materials design as outlined in the requested article structure. The investigation sought to detail its application as a precursor in complex organic molecule synthesis, its principles for functional material design, and its potential catalytic roles.

The search for data on its use as a building block for novel nitrogen-containing heterocyclic systems and in the design of macrocyclic and supramolecular architectures did not yield any relevant research findings. Similarly, inquiries into its incorporation into polymer architectures, macromolecular engineering, and the rational design of ligands for coordination chemistry and catalysis returned no specific results for this particular compound. Furthermore, no studies investigating the catalytic roles of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- could be located.

It is important to note that while general information exists for related compounds, such as Benzenemethanamine and its various other N-substituted derivatives, the unique N-(1,1-dimethyl-2-propynyl)- substitution appears to be a subject with limited to no presence in the accessible scientific literature concerning the specified applications.

Therefore, the requested article focusing solely on the chemical compound “Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-” and structured around the provided outline cannot be generated due to the absence of relevant, scientifically verified information.

Based on a comprehensive search of available scientific literature, there is no specific research data or published studies concerning the role of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- in the fields of organocatalysis or phase transfer catalysis. The search for information regarding its applications in advanced chemical research and materials design, as outlined in the user's request, did not yield any relevant findings.

Specifically, no information was found for the following topics:

Role of Benzenemethanamine, N 1,1 Dimethyl 2 Propynyl in Advanced Chemical Research and Materials Design

Investigation of Catalytic Roles

Mechanistic Studies of Phase Transfer Catalysis

While the compound, also known as N-(1,1-Dimethyl-2-propynyl)benzylamine, is documented and appears in patents related to pharmaceutical applications, its use as an organocatalyst or a phase transfer catalyst is not described in the accessible research literature. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on this specific subject as per the user's instructions.

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Selective Synthetic Routes to the Compound

The synthesis of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- poses a significant challenge due to the steric hindrance around the nitrogen atom. While general methods for propargylamine (B41283) synthesis are well-established, their applicability and efficiency for this specific target are yet to be determined. Future research in this area should focus on overcoming these synthetic hurdles.

A primary and direct approach to this molecule would be the Ketone-Amine-Alkyne (KA2) coupling reaction. This one-pot, three-component reaction would involve acetone, benzylamine (B48309), and a suitable alkyne. However, the KA2 coupling is notoriously challenging for ketones, which are less reactive than the aldehydes used in the analogous A3 coupling. The low reactivity of acetone, a simple ketone, presents a substantial barrier. A critical area of future research will be the development of highly active and selective catalyst systems capable of facilitating this transformation. Investigations into novel catalysts based on copper, gold, silver, or other transition metals, perhaps in combination with specifically designed ligands to accommodate the sterically demanding substrates, will be crucial.

An alternative strategy involves a multi-step synthesis, for instance, the alkylation of N-benzylamine with a propargyl halide bearing the 1,1-dimethyl moiety. This approach, however, is not without its own set of challenges, including the potential for over-alkylation and the need to synthesize the requisite sterically hindered propargyl halide.

The table below outlines potential synthetic strategies and highlights the associated challenges that need to be addressed in future research.

Synthetic StrategyReactantsPotential Catalyst/ReagentsKey Challenges and Research Focus
KA2 Coupling Acetone, Benzylamine, PropyneTransition metal catalysts (e.g., Cu, Au, Ag) with tailored ligandsOvercoming the low reactivity of acetone; Catalyst design to mitigate steric hindrance; Optimization of reaction conditions (temperature, solvent, pressure).
Nucleophilic Substitution N-benzylamine, 3-halo-3-methyl-1-butynePhase-transfer catalysts, strong basesSynthesis of the sterically hindered halo-alkyne; Controlling side reactions such as elimination; Improving reaction yields and selectivity.
Reductive Amination Benzylamine, 3-methyl-1-butyn-3-ol followed by oxidationReducing agents (e.g., NaBH4, H2/catalyst)Multi-step process with potential for low overall yield; Development of efficient oxidation and reduction steps for the specific substrates.

Exploration of Novel and Undiscovered Reactivity Patterns for the Propynyl (B12738560) and Amine Groups

The unique structural features of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- are expected to impart novel reactivity to both the propynyl and amine functional groups. The gem-dimethyl group alpha to the nitrogen atom creates a sterically congested environment that can significantly influence the molecule's chemical behavior.

The steric hindrance around the nitrogen is likely to reduce its nucleophilicity and basicity compared to less substituted N-benzylpropargylamines. This could lead to altered reactivity in fundamental reactions such as quaternization and acid-base chemistry. Future studies should systematically investigate these properties to quantify the impact of the steric bulk.

Furthermore, the steric environment is poised to influence the reactivity of the adjacent propargyl group. In metal-catalyzed transformations, the coordination of a metal center to the alkyne moiety may be sterically impeded, potentially leading to unexpected chemo- and regioselectivity. A fascinating area for future exploration is the investigation of cycloaddition reactions, such as the [3+2] cycloaddition with azides (a "click" reaction), to see how the reaction kinetics and thermodynamics are affected by the steric hindrance. Other promising avenues include the study of Pauson-Khand reactions, transition-metal-catalyzed cycloisomerizations, and various rearrangement reactions, where the gem-dimethyl group could direct the reaction towards novel products.

Advanced Computational Modeling for Predicting Complex Chemical Behavior and Interactions

Computational chemistry offers a powerful toolkit to investigate the structure, reactivity, and properties of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- at a molecular level, providing insights that can guide experimental work.

Future computational studies, likely employing Density Functional Theory (DFT), will be invaluable for understanding and overcoming the challenges in the synthesis of this molecule. Modeling the transition states of the KA2 coupling reaction, for example, can elucidate the energy barriers involved and help in the rational design of more efficient catalysts. Such calculations can also predict the influence of different ligands on the catalytic cycle.

Conformational analysis of the molecule will be crucial to understand how the bulky gem-dimethyl group influences its three-dimensional structure and, consequently, its reactivity. These computational models can predict the most stable conformers and the energy barriers for rotation around key single bonds.

Furthermore, computational methods can be used to probe the electronic structure of the molecule. Calculations of properties such as charge distribution, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps can provide a deeper understanding of its nucleophilic and electrophilic character, thereby predicting its behavior in various chemical reactions. These theoretical predictions will be instrumental in identifying and exploring novel reactivity patterns.

Integration of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- into Emerging Chemical Technologies and Methodologies

The unique structural and electronic properties of Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- suggest its potential for integration into a variety of emerging chemical technologies.

As a propargylamine, this compound is a valuable building block for the synthesis of nitrogen-containing heterocycles. The steric hindrance provided by the gem-dimethyl group could be exploited to synthesize novel heterocyclic scaffolds that are not readily accessible through other means. These new structures could have interesting applications in medicinal chemistry and materials science.

The propargyl group is a key functional group for click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Investigating the kinetics of the CuAAC reaction with this sterically hindered alkyne could reveal interesting effects of steric hindrance on this widely used ligation reaction. This could have implications for its use in bioconjugation, polymer chemistry, and materials science, where controlled reaction rates can be advantageous.

Finally, the sterically encumbered amine functionality could be utilized in the design of novel ligands for coordination chemistry and catalysis. The steric bulk of the N-(1,1-dimethyl-2-propynyl)benzyl group could be used to create a specific coordination environment around a metal center, potentially leading to catalysts with unique selectivity in a range of organic transformations.

The table below summarizes the potential applications and the corresponding research needed to realize them.

Emerging TechnologyPotential ApplicationKey Research Questions
Heterocycle Synthesis Access to novel, sterically hindered N-heterocycles for medicinal and materials applications.What new heterocyclic systems can be synthesized from this building block? What are the biological activities or material properties of these new compounds?
Click Chemistry Use as a building block in bioconjugation, polymer synthesis, and materials science.How does the steric hindrance affect the rate and efficiency of the CuAAC reaction? Can this be used to control the properties of the resulting materials?
Ligand Design Development of new ligands for catalysis and coordination chemistry.Can this molecule act as a ligand for transition metals? What are the coordination properties of such complexes? Can they be used as catalysts with unique selectivity?

Q & A

Q. Q1. What are the recommended analytical methods for characterizing Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- and its derivatives?

Methodological Answer: Reverse-phase HPLC with a mobile phase of acetonitrile:water:phosphoric acid (optimized for general applications) or formic acid (for MS compatibility) is commonly used. A Newcrom R1 column (3 µm particle size) is suitable for isolating impurities and pharmacokinetic studies. For structural confirmation, GC-MS with derivatization (e.g., alkylation) is preferred for environmental samples .

Q. Key Parameters for HPLC Analysis

ParameterValue
Mobile PhaseAcetonitrile:Water:Phosphoric Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
ApplicationPharmacokinetics, Impurity Profiling

Q. Q2. How is Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)- synthesized, and what are critical reaction conditions?

Methodological Answer: A typical synthesis involves alkylation of a propargylamine precursor with tert-butyl halides under basic conditions (e.g., NaH or K₂CO₃). Reaction temperature (0–25°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions. Purification via flash chromatography (silica gel, hexane:EtOAc gradient) yields high-purity product. Monitoring by TLC or in-situ FTIR ensures reaction completion .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of Benzenemethanamine derivatives?

Methodological Answer: Discrepancies in antiviral or cytotoxic activity often arise from structural isomerism or impurities. Strategies include:

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers, as stereochemistry significantly impacts bioactivity.
  • Metabolite Profiling : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to identify active/inactive metabolites.
  • Dose-Response Studies : Validate EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Q. Q4. What experimental designs are optimal for studying the environmental persistence of Benzenemethanamine derivatives?

Methodological Answer:

  • Hydrolysis Studies : Expose compounds to pH 3–9 buffers at 25–50°C, quantify degradation via LC-MS/MS.
  • Photolysis Assays : Use UV irradiation (λ = 254 nm) in aqueous solutions; monitor by UV-Vis spectroscopy.
  • Soil Sorption Tests : Apply OECD Guideline 106; calculate Koc (organic carbon partition coefficient) using batch equilibrium methods.
  • Microcosm Models : Simulate wastewater treatment plants (activated sludge, 20–30°C) to assess biodegradation half-lives .

Q. Q5. How can computational methods enhance the design of Benzenemethanamine-based inhibitors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., HIV-1 reverse transcriptase).
  • QSAR Modeling : Train models on datasets with IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize derivatives.
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes.
  • ADMET Prediction : Employ SwissADME or ADMETLab to optimize bioavailability and minimize toxicity .

Data Contradiction Analysis

Q. Q6. Why do some studies report low cytotoxicity for Benzenemethanamine derivatives, while others note significant toxicity?

Methodological Answer: Contradictions often stem from:

  • Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates may confound results. Validate purity via NMR (≥95%) and elemental analysis.
  • Assay Variability : Compare MTT vs. resazurin assays; the latter is more sensitive to redox-active compounds.
  • Cell Line Differences : Primary cells (e.g., PBMCs) may show higher tolerance than immortalized lines (e.g., Jurkat).
  • Metabolic Activation : Pre-incubate compounds with S9 liver fractions to mimic in vivo detoxification pathways .

Q. Q7. How should researchers address conflicting HPLC retention times for the same derivative across studies?

Methodological Answer:

  • Column Batch Variability : Test columns from multiple lots; use USP <621> system suitability criteria.
  • Mobile Phase pH : Adjust phosphoric acid concentration (±0.1%) to standardize ionization.
  • Temperature Control : Maintain column temperature at 25±0.5°C with a thermostat.
  • Interlaboratory Validation : Share reference standards (e.g., NIST-traceable) to calibrate retention indices .

Safety and Handling in Research Settings

Q. Q8. What safety protocols are critical when handling propargylamine derivatives like Benzenemethanamine, N-(1,1-dimethyl-2-propynyl)-?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (GHS H315/H319).
  • Ventilation : Use fume hoods for synthesis; monitor airborne concentrations with OSHA-compliant sensors.
  • Spill Management : Absorb spills with vermiculite; neutralize residues with 10% acetic acid.
  • Waste Disposal : Incinerate at ≥1000°C in EPA-approved facilities to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.